

# An In-depth Technical Guide on the Molecular Structure and SMILES of C<sub>10</sub>H<sub>9</sub>ClO<sub>3</sub>

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## Compound of Interest

Compound Name: Ethyl 2-(3-chlorophenyl)-2-oxoacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomers, and relevant biological data for the chemical formula C<sub>10</sub>H<sub>9</sub>ClO<sub>3</sub>. The primary focus is on the most scientifically and pharmaceutically significant isomer, Clofibric Acid, a well-known peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ) agonist. This document is intended to serve as a valuable resource for professionals in research and drug development.

## Understanding Isomerism for C<sub>10</sub>H<sub>9</sub>ClO<sub>3</sub>

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.<sup>[1]</sup> This difference in atomic arrangement can lead to distinct physical and chemical properties. For the molecular formula C<sub>10</sub>H<sub>9</sub>ClO<sub>3</sub>, several types of structural isomers are theoretically possible, though one is predominantly studied.

- **Positional Isomers:** These isomers have the same carbon skeleton and functional groups, but the position of the functional groups on the skeleton differs.<sup>[2]</sup> For C<sub>10</sub>H<sub>9</sub>ClO<sub>3</sub>, this could involve the chlorine atom being at different positions on the aromatic ring (ortho, meta, or para).
- **Functional Group Isomers:** These isomers have the same molecular formula but different functional groups.<sup>[3]</sup> For instance, a C<sub>10</sub>H<sub>9</sub>ClO<sub>3</sub> molecule could exist as a carboxylic acid,

an ester, or contain other functional groups like a ketone or an aldehyde, leading to vastly different chemical properties.[4]

While multiple isomers can be drawn, the vast majority of scientific literature and research in drug development for C<sub>10</sub>H<sub>9</sub>ClO<sub>3</sub> centers on 2-(4-chlorophenoxy)-2-methylpropanoic acid, commonly known as Clofibric Acid.

## Core Compound Profile: Clofibric Acid

Clofibric acid is the biologically active metabolite of the lipid-lowering drug clofibrate.[5] It functions as a PPAR $\alpha$  agonist, playing a crucial role in the regulation of lipid metabolism.[6]

Molecular Structure and SMILES:

- IUPAC Name: 2-(4-chlorophenoxy)-2-methylpropanoic acid[5]
- SMILES: CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl[5]
- InChI Key: TXCGAZHTZHNUAI-UHFFFAOYSA-N[5]

## Quantitative Data Summary

The following table summarizes key quantitative data for Clofibric Acid, compiled from various chemical and pharmacological databases.

Property	Value	Reference
Molecular Formula	C10H11ClO3	[5]
Molecular Weight	214.64 g/mol	[5]
Melting Point	118-123 °C	[6]
XLogP3	2.6	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	3	[5]
Solubility in DMSO	≥9.35 mg/mL	[7]
Solubility in Ethanol	≥123.2 mg/mL	[7]
PPARα EC50	~55 μM	[6]

## Experimental Protocols

A key experiment for assessing the activity of Clofibric Acid and other fibrates is the PPARα activation assay, often a cell-based reporter assay.

### Representative Experimental Protocol: PPARα Luciferase Reporter Assay

This protocol describes a general method for quantifying the agonist activity of a test compound like Clofibric Acid on human PPARα using a luciferase reporter system.

- Cell Culture and Plating:
  - Use a mammalian cell line (e.g., HEK293, HepG2) engineered to express the human PPARα protein and a luciferase reporter gene linked to a PPARα-responsive promoter.[8]
  - Thaw cryopreserved reporter cells in a 37°C water bath and suspend them in the provided Cell Recovery Medium.[8]

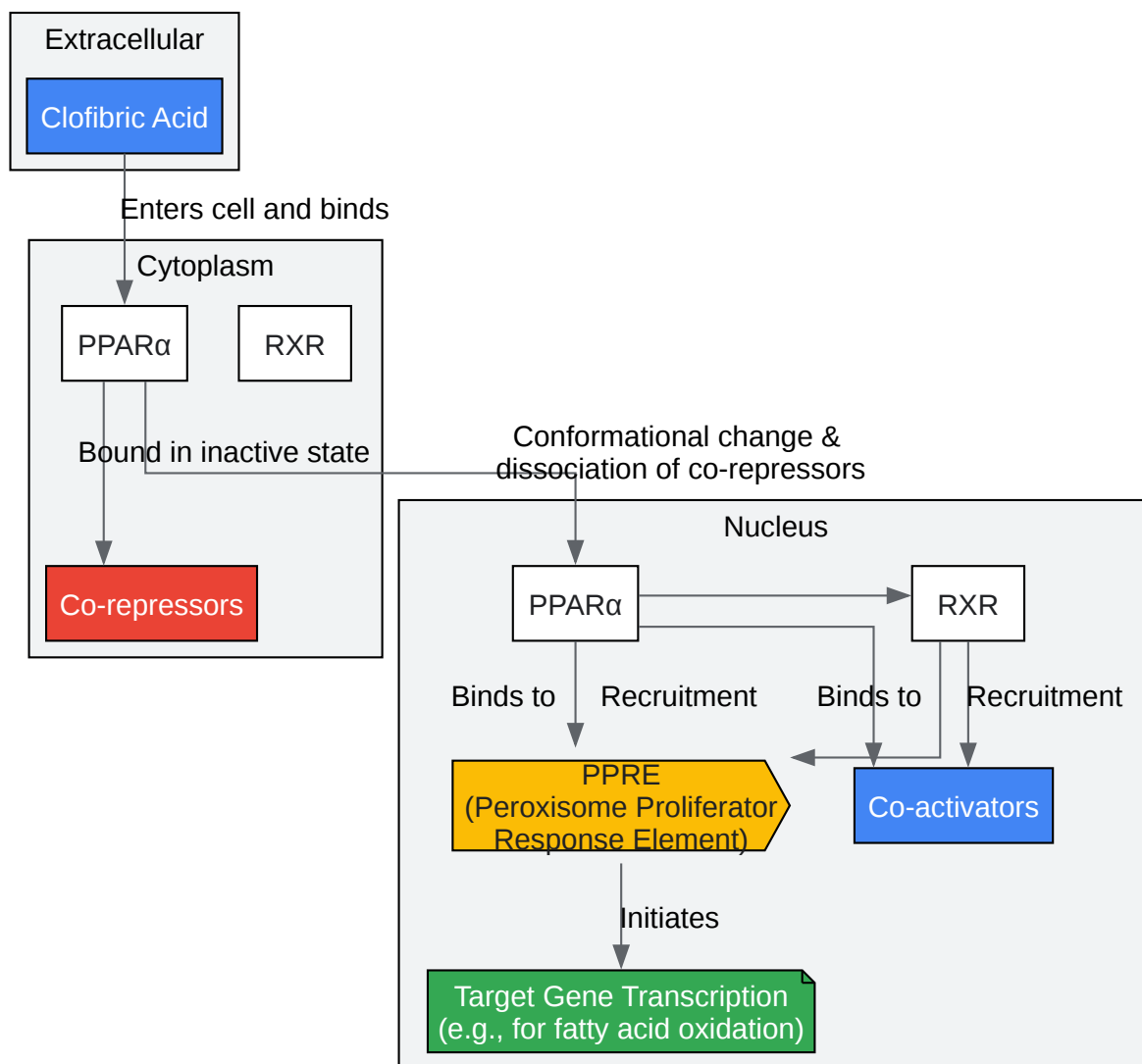
- Dispense 100  $\mu$ L of the cell suspension into the wells of a 96-well assay plate and incubate for 22-24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.[\[8\]](#)
- Preparation of Test Compound and Controls:
  - Prepare a stock solution of Clofibric Acid in a suitable solvent like DMSO.
  - Perform a serial dilution of the Clofibric Acid stock to create a range of concentrations for dose-response analysis (e.g., 0.412 nM to 300 nM).[\[8\]](#)
  - Prepare a positive control (e.g., a known potent PPAR $\alpha$  agonist like GW7647) and a negative control (vehicle, e.g., DMSO at a final concentration  $\leq$  0.4%).[\[8\]](#)
- Cell Treatment:
  - After the initial incubation, discard the cell recovery medium from the wells.
  - Add 100  $\mu$ L of the prepared treatment media (containing different concentrations of Clofibric Acid, positive control, or negative control) to the respective wells.[\[8\]](#)
  - Incubate the plate for another 22-24 hours under the same conditions.[\[8\]](#)
- Luciferase Assay and Data Acquisition:
  - Prepare the Luciferase Detection Reagent by mixing the provided detection substrate and buffer.[\[8\]](#)
  - Remove the assay plate from the incubator and discard the treatment media.[\[9\]](#)
  - Add 100  $\mu$ L of the Luciferase Detection Reagent to each well.[\[9\]](#)
  - Immediately measure the luminescence using a plate-reading luminometer.[\[9\]](#)
- Data Analysis:
  - Quantify the luminescence as Relative Light Units (RLU).
  - Normalize the RLU values by calculating the fold-activation over the vehicle control.

- Plot the fold-activation against the log of the compound concentration and fit a non-linear regression curve to determine the EC50 value.

## Visualization of Core Mechanisms

### Signaling Pathway for PPAR $\alpha$ Activation by Clofibrilic Acid

The following diagram illustrates the mechanism of action of Clofibrilic Acid as a PPAR $\alpha$  agonist.

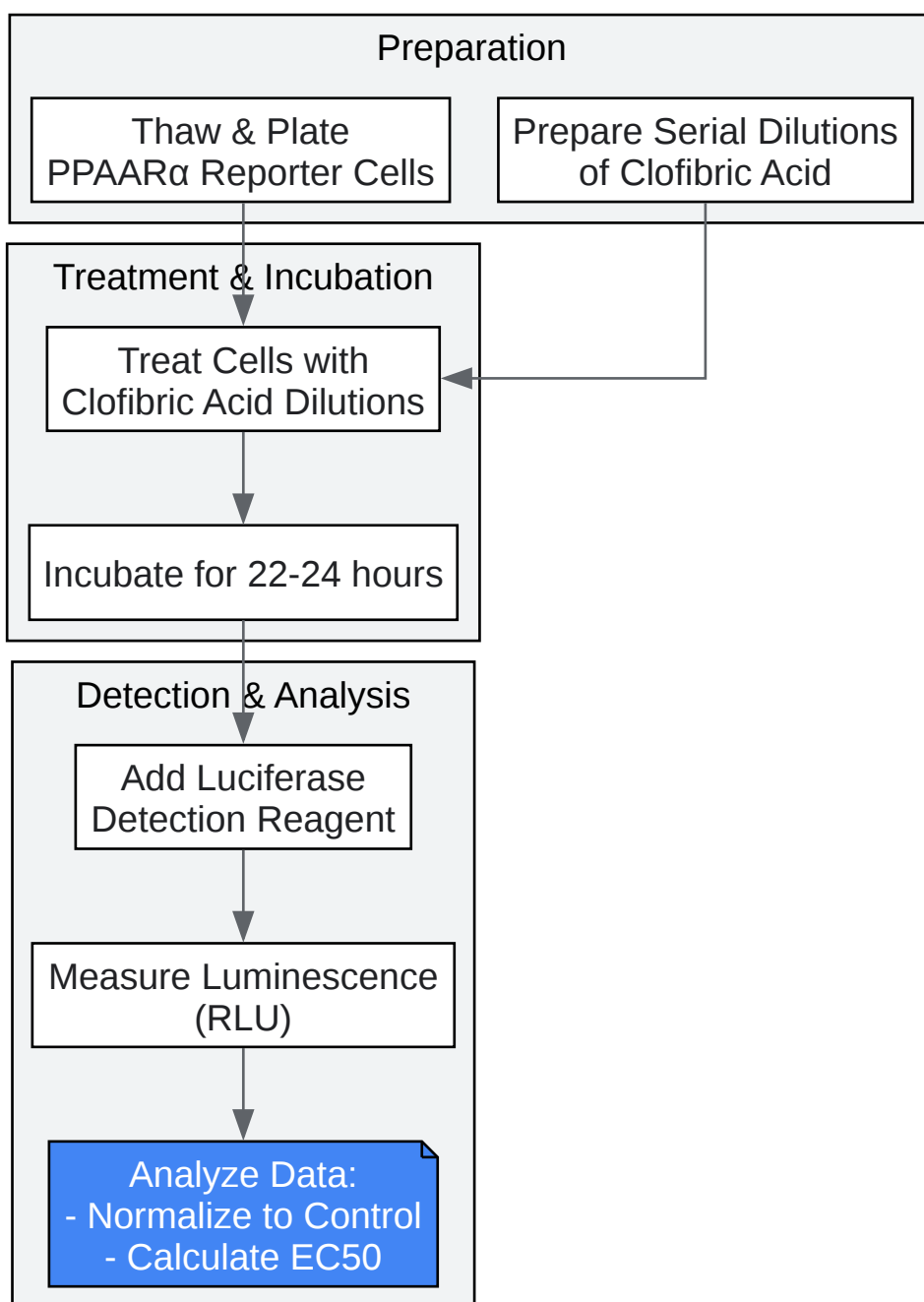


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Caption: PPARα signaling pathway activated by Clofibrilic Acid.

Experimental Workflow for PPARα Luciferase Reporter Assay

The following diagram outlines the key steps in the experimental protocol described above.



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Caption: Workflow for a PPAR $\alpha$  luciferase reporter assay.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Molecular Structure and SMILES of C<sub>10</sub>H<sub>9</sub>ClO<sub>3</sub>]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302080#c10h9clo3-molecular-structure-and-smiles]

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